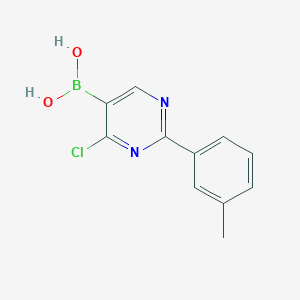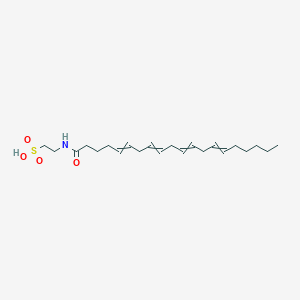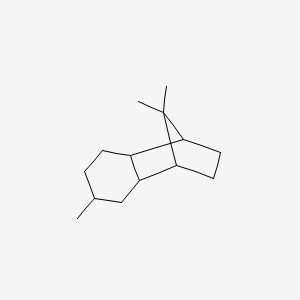
Decahydro-6,9,9-trimethyl-1,4-methanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane is a complex organic compound with a unique tricyclic structure. It is characterized by its three interconnected rings and the presence of three methyl groups at specific positions. The molecular formula for this compound is C14H24, and it has a molecular weight of 192.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,11-trimethyltricyclo[6.2.1.02,7]undecane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by selective methylation to introduce the three methyl groups at the desired positions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
In an industrial setting, the production of 4,11,11-trimethyltricyclo[6.2.1.02,7]undecane may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions is common, ensuring consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can be introduced into the molecule by replacing hydrogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons. Substitution reactions can result in halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and binding affinities.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and therapeutic agents, is ongoing.
Wirkmechanismus
The mechanism by which 4,11,11-trimethyltricyclo[6.2.1.02,7]undecane exerts its effects depends on its specific application. In chemical reactions, its tricyclic structure provides stability and reactivity, allowing it to participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,11,11-trimethyltricyclo[5.3.1.0~1,5~]undecane: Another tricyclic compound with a similar structure but different ring sizes and connectivity.
4,11,11-trimethyltricyclo[6.2.1.0^{2,7}]undecane: A closely related compound with slight variations in the ring structure and methyl group positions.
Uniqueness
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane is unique due to its specific tricyclic arrangement and the positions of its methyl groups. These structural features confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
67893-06-5 |
|---|---|
Molekularformel |
C14H24 |
Molekulargewicht |
192.34 g/mol |
IUPAC-Name |
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane |
InChI |
InChI=1S/C14H24/c1-9-4-5-10-11(8-9)13-7-6-12(10)14(13,2)3/h9-13H,4-8H2,1-3H3 |
InChI-Schlüssel |
CRDREESKXHONIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C3CCC(C2C1)C3(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


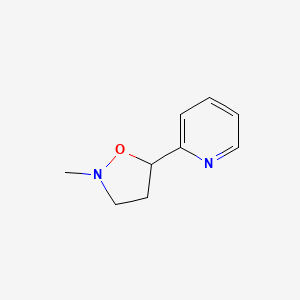
![N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14083231.png)
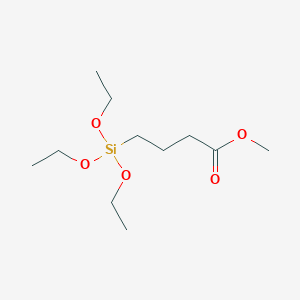
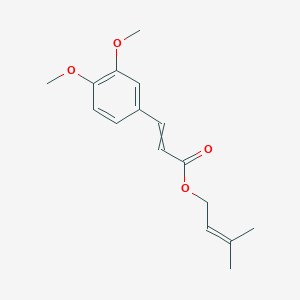
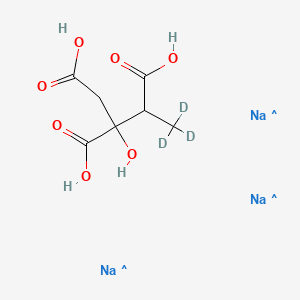
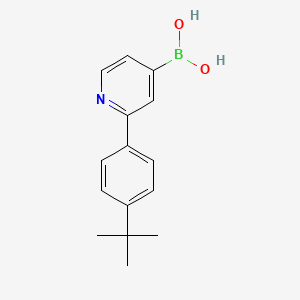
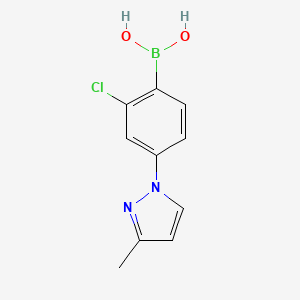
![[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
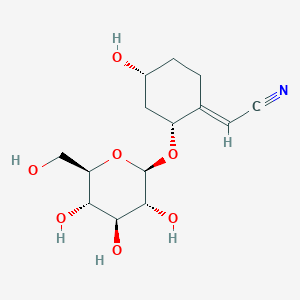
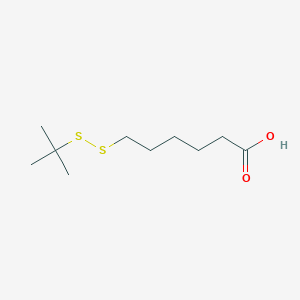
![1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-](/img/structure/B14083281.png)
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)
